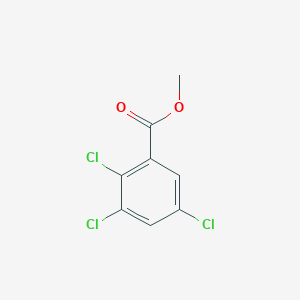

Methyl 2,3,5-trichlorobenzoate

Description

Methyl 2,3,5-trichlorobenzoate is an organochlorine compound derived from 2,3,5-trichlorobenzoic acid (C₇H₂Cl₃O₂) by esterification of the carboxylic acid group with methanol. The molecular formula is C₈H₅Cl₃O₂, with a molecular weight of approximately 239.48 g/mol (calculated from 2,3,5-trichlorobenzoic acid’s molecular weight of 224.44 g/mol ). The compound features chlorine substituents at the 2-, 3-, and 5-positions of the benzene ring, which influence its steric and electronic properties. While direct data on its physical properties (e.g., melting point) are unavailable, its parent acid has a melting point of 163–168°C and a boiling point of 329.4°C .

Properties

IUPAC Name |

methyl 2,3,5-trichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUXCZBWVKRBHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256480 | |

| Record name | Benzoic acid, 2,3,5-trichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86569-79-1 | |

| Record name | Benzoic acid, 2,3,5-trichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86569-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,5-trichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,5-trichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,5-trichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the esterification process can be carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. Additionally, the use of advanced catalysts and purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5-trichlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or completely dechlorinated products.

Hydrolysis: The ester group can be hydrolyzed to yield 2,3,5-trichlorobenzoic acid and methanol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used under appropriate conditions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group. For example, using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Reduction Reactions: Products include partially or fully dechlorinated benzoates.

Hydrolysis: The primary products are 2,3,5-trichlorobenzoic acid and methanol.

Scientific Research Applications

Methyl 2,3,5-trichlorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution and reduction reactions.

Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,3,5-trichlorobenzoate depends on the specific application and the target system. In general, the compound’s effects are mediated through its interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects.

Comparison with Similar Compounds

Key Differences:

Halogen Type and Position: this compound and its 2,3,6-isomer differ in chlorine placement, affecting electronic distribution and steric interactions. The 2,3,6-isomer may exhibit reduced reactivity due to closer proximity of substituents .

Applications :

- Methyl 2,3,6-trichlorobenzoate is explicitly cited in pesticide analytical methods, suggesting regulatory relevance .

- The dichloro variant (methyl 3,5-dichlorobenzoate) may serve as a simpler model for studying structure-activity relationships in herbicide design .

Functional Group and Bioactivity Comparisons

- Benzyl Benzoate : A less halogenated analog, this compound lacks chlorine substituents and is used as an insect repellent or pharmaceutical excipient, highlighting the role of halogenation in pesticidal activity .

Implications for Agrochemical and Pharmaceutical Design

The position and type of halogen substituents critically influence bioactivity. For example:

- Chlorine vs. Fluorine: notes that trifluorophenyl derivatives (e.g., 2,3,5-trifluorophenyl groups) are used in heartworm treatments, suggesting that electron-withdrawing substituents enhance target binding .

- Steric Effects : The 2,3,5-chlorine arrangement in this compound may hinder enzymatic degradation compared to less-substituted analogs, prolonging pesticidal activity.

Biological Activity

Methyl 2,3,5-trichlorobenzoate (MTCB) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MTCB is a derivative of benzoic acid with three chlorine substituents at the 2, 3, and 5 positions and a methyl ester group. Its molecular formula is C₈H₆Cl₃O₂, and it exhibits properties typical of chlorinated aromatic compounds, including lipophilicity and potential for bioaccumulation.

Antimicrobial Activity

MTCB has shown significant antimicrobial properties against various pathogens. Studies indicate that it inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

Cytotoxicity

Research has indicated that MTCB exhibits cytotoxic effects on mammalian cell lines. In vitro studies using human liver cancer cells (HepG2) revealed that MTCB induces apoptosis through the activation of caspase-3 and the release of cytochrome c from mitochondria.

- Cytotoxicity Assay Results:

- IC₅₀ (HepG2): 30 µM

- Mechanism: Caspase-dependent apoptosis

Endocrine Disruption

Chlorinated compounds like MTCB have been studied for their potential endocrine-disrupting effects. Research indicates that MTCB can bind to estrogen receptors and modulate hormonal activity, which could lead to reproductive toxicity in exposed organisms.

Case Studies

-

Case Study on Aquatic Toxicity

A study conducted on freshwater fish species exposed to varying concentrations of MTCB showed significant alterations in reproductive behavior and developmental abnormalities in offspring. The observed effects included reduced fertility rates and increased mortality in larvae. -

Human Health Risk Assessment

An assessment of occupational exposure to MTCB among workers in chemical manufacturing indicated a correlation between high exposure levels and increased incidences of liver function abnormalities. Liver enzyme levels were monitored over a six-month period, revealing elevated alanine aminotransferase (ALT) levels in exposed individuals.

The biological activity of MTCB can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: MTCB induces oxidative stress in cells, leading to DNA damage and apoptosis.

- Enzyme Inhibition: It has been shown to inhibit key metabolic enzymes involved in detoxification processes, contributing to its cytotoxic effects.

- Hormonal Modulation: MTCB's interaction with hormone receptors suggests a mechanism for endocrine disruption.

Q & A

Q. What are the optimal synthetic routes for Methyl 2,3,5-trichlorobenzoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: this compound is typically synthesized via esterification of 2,3,5-trichlorobenzoic acid. A common approach involves:

Chlorination : Direct chlorination of benzoic acid derivatives using chlorinating agents (e.g., Cl₂/FeCl₃ or SOCl₂) under controlled conditions to achieve the 2,3,5-trichloro substitution pattern.

Esterification : Reaction of the trichlorobenzoic acid with methanol in the presence of a catalyst (e.g., concentrated H₂SO₄) under reflux.

Q. Key Optimization Factors :

- Temperature control during chlorination to avoid over-substitution.

- Stoichiometric excess of methanol (3–5 equiv.) to drive esterification.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer :

- Infrared (IR) Spectroscopy :

- ¹H NMR :

- ¹³C NMR :

Validation : Compare observed data with computational predictions (e.g., DFT calculations) to confirm substitution patterns.

Advanced Research Questions

Q. How does the substitution pattern of chlorine atoms influence the electrochemical reduction behavior of this compound compared to other trichlorobenzoates?

Methodological Answer : Electroreduction studies on methyl trichlorobenzoates reveal:

- Dechlorination Rates : Substituent position affects electron withdrawal. For example, 2,3,5-trichloro derivatives exhibit slower reduction than 2,4,5-trichloro isomers due to steric hindrance and electronic effects .

- Side Reactions : Hydrogenation of the aromatic ring (yielding cyclohexane derivatives) and reduction of the ester group (–COOCH₃ to –CH₂OH) compete with dechlorination.

- Solvent-Supporting Electrolyte (SSE) : Polar aprotic solvents (e.g., DMF) with tetraalkylammonium salts enhance dechlorination efficiency by stabilizing radical intermediates .

Q. Experimental Setup :

- Electrodes : Platinum cathode, Ag/AgCl reference.

- Conditions : Constant potential (-1.5 V to -2.5 V), monitored via cyclic voltammetry.

Q. What computational methods are employed to predict the regioselectivity of dechlorination in this compound, and how do theoretical results align with experimental data?

Methodological Answer :

- Quantum Chemical Calculations :

- Density Functional Theory (DFT) : Used to calculate bond dissociation energies (BDEs) and electron affinity. For 2,3,5-trichloro derivatives, the 2-Cl position is most labile due to lower BDE (~280 kJ/mol vs. 300 kJ/mol for 3-Cl and 5-Cl) .

- Frontier Molecular Orbital (FMO) Analysis : Predicts sites of electron transfer; LUMO localization near the 2-Cl atom correlates with preferential dechlorination .

- Validation : Experimental GC-MS data confirms 2-Cl removal as the primary pathway, with >60% selectivity in DMF/LiClO₄ systems .

Q. How does this compound compare to its dichloro and monochloro analogs in terms of thermal stability and decomposition pathways?

Methodological Answer :

- Thermogravimetric Analysis (TGA) :

- This compound : Decomposes at 220–240°C, releasing HCl and forming char residue.

- Dichloro analogs : Higher stability (decomposition >250°C) due to fewer electron-withdrawing groups.

- Mechanism : Chlorine atoms increase electron deficiency, accelerating ester group cleavage.

- Kinetic Studies : Activation energy (Eₐ) for decomposition decreases with increasing chlorine content (Eₐ = 95 kJ/mol for trichloro vs. 110 kJ/mol for dichloro) .

Q. What strategies mitigate side reactions (e.g., ring hydrogenation) during the electrochemical reduction of this compound?

Methodological Answer :

- Solvent Selection : Non-protonic solvents (e.g., acetonitrile) reduce hydrogenation by limiting H⁺ availability .

- Additives : Radical scavengers (e.g., TEMPO) suppress ring reduction by stabilizing chloride radicals.

- Controlled Potential : Maintaining potentials between -1.8 V and -2.2 V optimizes dechlorination while minimizing over-reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.